pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone
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Overview
Description
Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a complex organic compound featuring a pyrrolidine ring, a pyrrole ring, and a cyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrole: Another simpler analog with a five-membered ring containing nitrogen.
Cyclopenta[b]thiophene: A related compound with a fused ring system containing sulfur.
Uniqueness
Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-1-yl-(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(17-8-1-2-9-17)14-12-6-5-7-13(12)20-16(14)18-10-3-4-11-18/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASCPMVHZUEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(SC3=C2CCC3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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